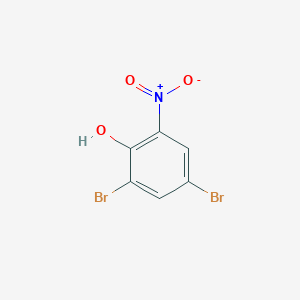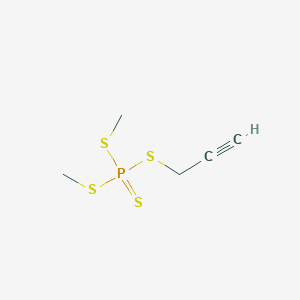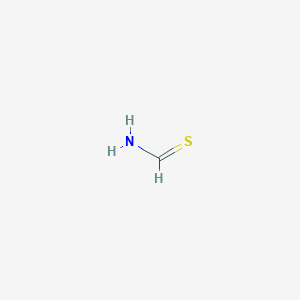
2,4-Dibromo-6-nitrophénol
Vue d'ensemble
Description
5-Méthyl-2-furanméthanol: est un composé organique de formule moléculaire C6H8O2 . Il est également connu sous d'autres noms tels que alcool 5-méthylfurfurylique et (5-méthylfur-2-yl)-méthanol . Ce composé est un dérivé du furane, un composé organique hétérocyclique, et se caractérise par un cycle furane substitué par un groupe méthyle et un groupe hydroxyméthyle.
Applications De Recherche Scientifique
5-Methyl-2-furanmethanol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of flavors and fragrances due to its pleasant aroma.
Mécanisme D'action
Target of Action
Similar compounds such as 2,6-dibromo-4-nitrophenol (2,6-dbnp) and 2-chloro-4-nitrophenol (2c4np) have been studied, and a fadh2-dependent monooxygenase, hnpa, has been identified as a key enzyme in their degradation . This enzyme could potentially be a target for 2,4-Dibromo-6-nitrophenol as well.
Mode of Action
Based on the degradation pathway of similar compounds, it can be hypothesized that 2,4-dibromo-6-nitrophenol may interact with its targets, such as the enzyme hnpa, leading to its degradation .
Biochemical Pathways
Studies on similar compounds suggest that they are degraded via specific pathways involving enzymes like hnpa . The degradation of these compounds can lead to downstream effects, potentially influencing other biochemical pathways.
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and interactions with biological molecules .
Result of Action
It is known that similar compounds can have cytotoxic and genotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromo-6-nitrophenol. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity .
Analyse Biochimique
Biochemical Properties
It is known that nitroaromatic compounds, such as 2,4-Dibromo-6-nitrophenol, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and can vary widely.
Cellular Effects
Nitroaromatic compounds are known to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitroaromatic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of nitroaromatic compounds can vary with dosage .
Metabolic Pathways
Nitroaromatic compounds can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Nitroaromatic compounds can interact with various transporters and binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
Nitroaromatic compounds can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: Le 5-méthyl-2-furanméthanol peut être synthétisé par diverses méthodes. Une méthode courante implique la réaction de la 5-méthyl-2-furanone avec un agent réducteur tel que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium . Une autre méthode implique l'hydrogénation du 5-méthylfurfural en utilisant un catalyseur comme le palladium sur carbone .
Méthodes de production industrielle: La production industrielle du 5-méthyl-2-furanméthanol implique généralement l'hydrogénation catalytique du 5-méthylfurfural . Ce procédé est réalisé sous des conditions de haute pression et de température en présence d'un catalyseur approprié .
Analyse Des Réactions Chimiques
Types de réactions: Le 5-méthyl-2-furanméthanol subit diverses réactions chimiques, notamment :
Oxydation: Il peut être oxydé pour former de l'acide 5-méthyl-2-furancarboxylique.
Réduction: Il peut être réduit pour former de la 5-méthyl-2-furfurylamine.
Substitution: Il peut subir des réactions de substitution nucléophile pour former divers dérivés.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution: Les nucléophiles tels que les amines et les thiols peuvent être utilisés dans les réactions de substitution.
Principaux produits:
Oxydation: Acide 5-méthyl-2-furancarboxylique.
Réduction: 5-Méthyl-2-furfurylamine.
Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 5-méthyl-2-furanméthanol a plusieurs applications dans la recherche scientifique, notamment :
Chimie: Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie: Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine: Il est étudié pour ses applications thérapeutiques potentielles, notamment son utilisation comme précurseur pour la synthèse de médicaments.
Industrie: Il est utilisé dans la production d'arômes et de parfums en raison de son arôme agréable.
5. Mécanisme d'action
Le mécanisme d'action du 5-méthyl-2-furanméthanol implique son interaction avec diverses cibles et voies moléculaires. Par exemple, son activité antimicrobienne est considérée comme résultant de sa capacité à perturber les membranes cellulaires microbiennes. Son activité antioxydante est attribuée à sa capacité à piéger les radicaux libres et à inhiber le stress oxydant .
Comparaison Avec Des Composés Similaires
Composés similaires:
Alcool furfurylique: Structure similaire mais sans le groupe méthyle.
5-Méthylfurfural: Structure similaire mais contient un groupe aldéhyde au lieu d'un groupe hydroxyméthyle.
2-Furanméthanol: Structure similaire mais sans le groupe méthyle.
Unicité: Le 5-méthyl-2-furanméthanol est unique en raison de la présence à la fois d'un groupe méthyle et d'un groupe hydroxyméthyle sur le cycle furane. Cette structure unique confère des propriétés chimiques et physiques distinctes, ce qui le rend précieux dans diverses applications .
Propriétés
IUPAC Name |
2,4-dibromo-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIXUZNHFXUIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166710 | |
| Record name | NSC 523891 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15969-09-2 | |
| Record name | 2,4-Dibromo-6-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15969-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dibromo-2-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015969092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15969-09-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 523891 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIBROMO-6-NITROPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DIBROMO-2-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26JN516TAT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the purpose of the study described in the research paper?
A1: The study aimed to determine the dissociation constants (acidity constants) of various substituted nitrophenols in an aqueous solution at 25°C []. This information is valuable for understanding the chemical behavior of these compounds in solution.
Q2: How was 2,4-Dibromo-6-nitrophenol purified in this study?
A2: The researchers purified 2,4-Dibromo-6-nitrophenol using a two-step recrystallization process. First, it was recrystallized from a benzene-cyclohexane mixture, and then it was further purified by recrystallization from 95% ethanol [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid](/img/structure/B92371.png)








![6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride](/img/structure/B92389.png)

